8-Bromo-2-chloro-7-fluoroquinoline
Overview
Description
8-Bromo-2-chloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been the subject of numerous studies . Various methods have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromine, chlorine, and fluorine substituents . The molecular weight is 260.49000 .Scientific Research Applications
In Vitro Cytotoxic Studies and Antiproliferative Activity
8-Hydroxyquinoline derivatives, which are structurally similar to 8-Bromo-2-chloro-7-fluoroquinoline, have been investigated for their potential in vitro cytotoxicity and antiproliferative activity. Studies have shown that complexes of these compounds with metals like Co(III), Ni(II), and Cu(II) exhibit enhanced antiproliferative activity against breast cancer cell lines compared to the bare ligands. Particularly, the Co(III) complexes have shown a notable increase in activity, suggesting their potential use in cancer treatment strategies (Kotian et al., 2021).
Synthetic Applications
The compound's potential as a building block for various chemical syntheses has been explored. It can be converted into carboxylic acids through halogen/metal permutation processes. This versatility in functionalization makes it a valuable compound for the synthesis of more complex molecules (Ondi, Volle, & Schlosser, 2005).
Antibacterial Properties
Research into the antibacterial properties of fluoroquinolone derivatives, similar to this compound, has indicated their effectiveness against various bacterial strains. These compounds, particularly those with certain structural modifications, have shown significant antibacterial activity, offering insights into developing new antibiotics (Al-Hiari et al., 2007).
Antifungal Activity
Studies on compounds related to this compound, specifically naphthoquinones and quinoline derivatives, have demonstrated their potential as fungicidal agents. Some of these compounds have shown efficacy against apple powdery mildew, indicating their possible use in agricultural applications (James, Loeffler, & Woodcock, 1981).
Photolabile Protecting Group for Biological Applications
8-Bromo-7-hydroxyquinoline, a compound similar to this compound, has been studied as a photolabile protecting group for physiological use. Its efficient photolysis under various conditions and compatibility with biological molecules make it a promising candidate for controlling the action of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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